Product packaging for L-Ornithine-2,3,3,4,4,5,5-D7 hcl(Cat. No.:)

L-Ornithine-2,3,3,4,4,5,5-D7 hcl

Cat. No.: B12415685
M. Wt: 175.66 g/mol
InChI Key: GGTYBZJRPHEQDG-AHQNDZJWSA-N
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Description

Overview of L-Ornithine's Role in Core Metabolic Pathways

The Urea (B33335) Cycle:

L-Ornithine is a critical intermediary in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849), a toxic byproduct of amino acid catabolism. wikipedia.orgcreative-proteomics.com The cycle, sometimes referred to as the ornithine cycle, facilitates the conversion of excess nitrogen into urea, which is then excreted from the body. creative-proteomics.comsigmaaldrich.comyoutube.com Within this cycle, L-ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form citrulline, and is regenerated later in the cycle from the cleavage of arginine. wikipedia.orgyoutube.com This cyclical process is vital for maintaining nitrogen homeostasis. creative-proteomics.com

Polyamine Synthesis:

L-Ornithine serves as the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. researchgate.netoup.com This conversion is initiated by the enzyme ornithine decarboxylase (ODC). researchgate.netoup.com Polyamines are small, positively charged molecules that are essential for a variety of cellular processes, including cell proliferation, differentiation, and the stabilization of nucleic acid and protein structures. creative-proteomics.comresearchgate.net The regulation of polyamine synthesis is tightly controlled, and its dysregulation is often associated with diseases like cancer. nih.gov

Proline and Glutamate (B1630785) Synthesis:

Nitric Oxide Synthesis:

While not a direct precursor, L-ornithine plays an indirect role in the synthesis of nitric oxide (NO). grandhoyo-aminoacid-en.com L-ornithine is a product of the arginase reaction, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. researchgate.net By influencing the availability of L-arginine, L-ornithine can modulate the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. grandhoyo-aminoacid-en.comresearchgate.net

Rationale for Deuterium (B1214612) Labeling in L-Ornithine for Academic Investigation

The specific labeling of L-ornithine with seven deuterium atoms (L-Ornithine-2,3,3,4,4,5,5-D7) provides a powerful tool for a variety of research applications, primarily centered around its use as an internal standard and a tracer in metabolic studies.

Use as an Internal Standard:

In quantitative mass spectrometry, an ideal internal standard should be chemically identical to the analyte of interest but have a different mass. Deuterium-labeled L-ornithine fits this requirement perfectly. When added to a biological sample at a known concentration, L-Ornithine-D7 co-elutes with the endogenous, unlabeled L-ornithine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the labeled standard to the unlabeled analyte, researchers can accurately quantify the concentration of L-ornithine in the sample, correcting for any sample loss or matrix effects during sample preparation and analysis. nih.gov

Metabolic Tracing Studies:

The use of L-Ornithine-D7 as a tracer allows for the investigation of its metabolic fate in various pathways. For instance, researchers can track the incorporation of the deuterium label into its downstream products, such as putrescine, spermidine, and spermine. This provides a direct measure of the flux through the polyamine synthesis pathway. Similarly, the appearance of the label in proline and glutamate would quantify the activity of the ornithine aminotransferase pathway.

Kinetic Isotope Effect:

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. acs.org This can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. chem-station.com While often a consideration to be aware of, this effect can also be exploited to study enzyme reaction mechanisms. chem-station.com For L-Ornithine-D7, the deuterium atoms are placed at positions not typically involved in the initial enzymatic reactions of the urea cycle or polyamine synthesis, minimizing the KIE and ensuring it behaves as a reliable tracer for these pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B12415685 L-Ornithine-2,3,3,4,4,5,5-D7 hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

175.66 g/mol

IUPAC Name

(2S)-2,5-diamino-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D;

InChI Key

GGTYBZJRPHEQDG-AHQNDZJWSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

Synthetic and Analytical Methodologies for L Ornithine 2,3,3,4,4,5,5 D7 Hcl

Chemical Synthesis Approaches for Positional Deuteration

The introduction of deuterium (B1214612) at specific positions within a molecule, known as positional deuteration, is a key aspect of synthesizing labeled compounds like L-Ornithine-2,3,3,4,4,5,5-D7 HCl. Various chemical strategies have been developed to achieve this with high efficiency and stereochemical control.

Stereoselective Synthesis Methodologies

Maintaining the natural (S)-configuration of L-ornithine during deuteration is critical. Stereoselective synthesis methods are employed to control the three-dimensional arrangement of atoms. One approach involves using a chiral template, such as a diketopiperazine scaffold. nih.gov This method allows for the controlled introduction of deuterium and subsequent alkylation steps while preserving the desired stereochemistry. nih.gov The process typically involves mono-alkylation of the chiral template, followed by a highly selective second alkylation. nih.gov Deprotection using reagents like cerium ammonium (B1175870) nitrate (B79036) and subsequent acid hydrolysis yields the enantiomerically pure α-deuterium-labeled (S)-α-amino acid. nih.gov

Another strategy for achieving stereoselectivity is through biocatalysis. Enzymes such as the PLP-dependent Mannich cyclase, LolT, can be repurposed for the stereoselective α-deuteration of various L-amino acids, including L-ornithine. nih.gov This enzymatic approach offers high stereoretention, meaning the original configuration of the amino acid is maintained during the deuterium exchange at the α-carbon. nih.gov

Deuterium Incorporation Strategies

Several methods exist for incorporating deuterium into organic molecules. A common and effective technique is hydrogen-deuterium (H-D) exchange, often catalyzed by a metal such as palladium on carbon (Pd/C). nih.gov This method can be facilitated by using aluminum and deuterium oxide (D₂O) to generate deuterium gas in situ. nih.gov The mechanism involves the cleavage of C-H bonds and their replacement with C-D bonds on the catalyst's surface. nih.gov By carefully selecting reaction conditions, such as temperature and the catalyst system, regioselective deuteration can be achieved. nih.gov

For the synthesis of heavily deuterated L-ornithine, such as the d7 variant, a multi-step approach starting from a suitable precursor is often necessary. This can involve a combination of reduction reactions using deuterium-donating agents like lithium aluminum deuteride (B1239839) (LiAlD₄) and H-D exchange reactions. nih.gov For instance, a "bottom-up" strategy might involve constructing the core bicyclic framework of a precursor from monocyclic starting materials, followed by the systematic introduction of deuterium atoms. nih.gov

Biosynthetic Labeling Techniques in Research Systems

Biosynthetic labeling offers an alternative to chemical synthesis for producing deuterated compounds. This involves providing organisms or cell-free systems with deuterated precursors, which are then incorporated into biomolecules like amino acids and proteins.

Cell Culture-Based Isotopic Enrichment Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for quantitative proteomics that can be adapted for producing deuterated metabolites. sigmaaldrich.comyoutube.com In a typical SILAC experiment, cells are grown in a medium where a specific amino acid is replaced with its heavy isotope-labeled counterpart. sigmaaldrich.comyoutube.com For producing deuterated L-ornithine, cells could be cultured in a medium containing a deuterated precursor that the cells can metabolize into ornithine. For example, Chinese Hamster Ovary (CHO) cells are known to secrete ornithine as a metabolic by-product derived from arginine. pnas.org By providing these cells with deuterated arginine, it is possible to generate deuterated ornithine. pnas.org The efficiency of incorporation depends on the cell line's metabolic pathways and the specific culture conditions. nih.govnih.gov

Table 1: Research Findings on Cell Culture-Based Isotopic Enrichment

Cell LinePrecursorKey FindingsReference
Chinese Hamster Ovary (CHO)ArginineSecretes citrulline/ornithine as a metabolic by-product. pnas.org
Corynebacterium glutamicumGlucose, MannitolGenetically engineered strains can be optimized for high-yield L-ornithine production. nih.govnih.gov
Human Induced Pluripotent Stem (hiPS) CellsL-ornithineUsed as a supplement in the standard medium for primary human hepatocyte culture. sigmaaldrich.com

Cell-Free Systems for Deuterated Protein and Metabolite Production

Cell-free systems provide a powerful platform for synthetic biology, offering reduced complexity and the absence of cell viability maintenance. embopress.org These systems, which can be based on crude cell extracts or reconstituted protein synthesis machinery (PURE systems), can be programmed to produce specific proteins and metabolites. embopress.orgsynbiobeta.comyoutube.com By supplying a cell-free system with deuterated amino acids or precursors, it is possible to synthesize deuterated proteins or metabolites with high efficiency. nih.gov The open nature of cell-free systems allows for direct manipulation of the reaction environment, facilitating the optimization of production yields. nih.gov For example, a modular cell-free approach can be designed to construct long biosynthetic pathways for the synthesis of desired compounds. nih.gov

Advanced Analytical Characterization and Quantification Methods

Once synthesized, this compound must be rigorously analyzed to confirm its isotopic enrichment, purity, and concentration.

Deuterated amino acids are frequently used as internal standards for accurate quantification in complex biological samples using mass spectrometry (MS). researchgate.netnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed for this purpose. nih.govnih.gov The use of a deuterated standard helps to correct for variations in sample preparation and matrix effects, leading to more reliable quantification. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the analysis of L-ornithine and its derivatives. impactfactor.org Validated HPLC methods can determine the purity of the compound and quantify it in various matrices. impactfactor.orgsigmaaldrich.com Capillary electrophoresis has also been shown to be a rapid and effective method for the routine determination of L-ornithine in biological fluids like human plasma, requiring minimal sample preparation. nih.gov

Table 2: Analytical Methods for L-Ornithine and its Isotopologues

Analytical TechniqueApplicationKey FeaturesReference
Mass Fragmentography (GC-MS)Quantification of amino acids in geological samples.Uses deuterated amino acids as internal standards. researchgate.net
LC-MS/MSSimultaneous determination of L- and D-amino acids in biological matrices.Can eliminate bias from racemization during hydrolysis. nih.gov
High-Resolution Mass SpectrometryHigh-throughput analysis of amino acids for protein quantification.Provides a wide linear dynamic range and low limits of detection. nih.gov
RP-HPLCQuantitative analysis of L-ornithine in bulk and pharmaceutical forms.Validated for specificity, linearity, accuracy, and precision. impactfactor.org
Capillary ElectrophoresisRoutine determination of L-ornithine in human plasma.Rapid analysis time with minimal sample preparation. nih.gov

Mass Spectrometry (MS) Applications in Deuterated Metabolite Analysis

Mass spectrometry is a primary technique for the analysis of deuterated metabolites like L-Ornithine-d7 HCl. The mass difference between deuterium and hydrogen allows for the clear differentiation and quantification of the labeled compound from its naturally occurring, unlabeled counterpart.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of L-Ornithine and its deuterated analogs in complex biological matrices such as plasma. nih.govcapes.gov.br This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical workflow, the sample, containing both the analyte (unlabeled L-Ornithine) and the deuterated internal standard (L-Ornithine-d7), undergoes a simple preparation step, often involving protein precipitation. nih.gov

The prepared sample is then injected into an LC system. Hydrophilic interaction chromatography (HILIC) is a common separation mode for polar compounds like ornithine, often utilizing a silica (B1680970) column and an isocratic mobile phase. nih.gov Following chromatographic separation, the eluent is introduced into the mass spectrometer. Detection and quantification are achieved using tandem mass spectrometry, often with an atmospheric pressure chemical ionization (APCI) source. nih.govcapes.gov.br The instrument is set to monitor specific precursor-to-product ion transitions for both the unlabeled ornithine and its deuterated internal standard, a technique known as multiple reaction monitoring (MRM). capes.gov.br The use of a stable isotope-labeled internal standard like L-Ornithine-d7 is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. nih.govwuxiapptec.com

This LC-MS/MS approach allows for the development of fast, precise, and linear methods for quantifying ornithine concentrations in biological samples, which is essential for studying metabolic pathways like the urea (B33335) cycle. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of amino acids, including L-Ornithine. However, due to the low volatility of amino acids, a derivatization step is necessary to make them suitable for GC analysis. nih.govmdpi.comd-nb.info This process converts the non-volatile amino acids into thermally stable and volatile derivatives. nih.gov

A common two-step derivatization procedure involves esterification followed by amidation. nih.gov For instance, the sample can be treated with 2 M HCl in methanol (B129727) to form methyl esters, followed by a reaction with pentafluoropropionic anhydride (B1165640) (PFPA) to create pentafluoropropionyl amides. mdpi.comnih.gov This results in the formation of methyl ester-pentafluoropropionyl (Me-PFP) derivatives. mdpi.com When analyzing samples containing L-Ornithine-d7, this deuterated compound can serve as an internal standard. northwestern.edu The derivatized sample is then injected into the GC-MS system, where the components are separated based on their boiling points and subsequently detected and quantified by the mass spectrometer. nih.govmdpi.com

The use of deuterated internal standards, such as L-Ornithine-d7, in GC-MS analysis allows for precise and accurate quantification through isotope dilution methods. northwestern.edu The stability of the derivatives is a critical factor, and studies have shown that Me-PFP derivatives of amino acids can be stable for extended periods, allowing for reliable analysis. mdpi.com

High-resolution mass spectrometry (HRMS) plays a crucial role in the analysis of isotopically labeled compounds by providing highly accurate mass measurements, which allows for the clear elucidation of isotopic patterns. nih.govornl.gov This capability is essential for distinguishing between the labeled (e.g., L-Ornithine-d7) and unlabeled forms of a molecule and for accurately determining the isotopic enrichment.

While powerful, techniques like Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) can sometimes show measured isotopologue ratios that are lower than predicted. nih.gov This discrepancy can be influenced by the scan duration of the ions. To address this, methods like isotopic ratio extrapolation (IRE) have been developed. The IRE method involves performing scans at different durations and extrapolating the data to the initial ion rotation time to obtain more accurate isotopic ratio measurements. nih.gov This correction is critical for applications such as protein turnover studies using metabolic labeling with stable isotopes. By minimizing the error in isotopic ratio measurements, HRMS combined with techniques like IRE enables precise and reliable studies of proteome dynamics. nih.gov

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential for ensuring the accuracy, precision, and reliability of the results. wuxiapptec.combiopharmaservices.com The IS is a compound of known concentration added to samples, calibration standards, and quality controls to account for variability throughout the analytical process. wuxiapptec.combiopharmaservices.com This variability can arise from sample preparation steps like extraction, inconsistencies in injection volume, and matrix effects during mass spectrometric detection. wuxiapptec.combiopharmaservices.com

The ideal internal standard has chemical and physical properties that are nearly identical to the analyte being measured. For this reason, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. wuxiapptec.combiopharmaservices.com Because a SIL-IS has almost the same structure and physicochemical properties as the analyte, it experiences similar extraction recovery and is affected to the same degree by ionization suppression or enhancement from co-eluting matrix components. wuxiapptec.com By using the ratio of the analyte response to the IS response for quantification, variations are effectively normalized, leading to highly reproducible and accurate data.

The use of a SIL internal standard is a key component of method validation, where its performance is thoroughly evaluated to ensure it accurately tracks the analyte's behavior. biopharmaservices.com

Table 1: Key Parameters for LC-MS/MS Method Validation using an Internal Standard This is an interactive table. You can sort and filter the data by clicking on the column headers.

ParameterDescriptionImportance for Accuracy
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.High
AccuracyThe closeness of the measured value to the true value.High
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.High
SelectivityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.High
Matrix EffectThe direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Medium
RecoveryThe extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Medium
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals.High

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study the structure, dynamics, and interactions of proteins. nih.govnih.govthermofisher.com The method relies on the exchange of labile hydrogens, primarily those on the protein backbone amides, with deuterium atoms from a deuterated solvent (heavy water, D₂O). thermofisher.comnih.gov The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding, which are key features of a protein's secondary and tertiary structure. youtube.com

In a typical HDX-MS experiment, the protein of interest is incubated in a D₂O buffer for varying amounts of time. youtube.com The exchange reaction is then quenched by lowering the pH and temperature. youtube.com The protein is subsequently digested into smaller peptides, which are then analyzed by mass spectrometry. thermofisher.com By measuring the mass increase of these peptides, the amount of deuterium incorporated into specific regions of the protein can be determined. youtube.com

Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuteriums more rapidly, resulting in a larger mass increase. nih.gov Conversely, regions that are part of a stable secondary structure (like an alpha-helix or beta-sheet) or are buried within the protein's core will be protected from exchange and show a slower rate of deuterium uptake. nih.govyoutube.com HDX-MS can thus provide valuable information on protein conformation, ligand binding sites, allosteric effects, and conformational changes. nih.govthermofisher.com While not directly studying L-Ornithine-d7 itself, HDX-MS utilizes the same principles of hydrogen-deuterium exchange to probe molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure and dynamics of molecules in solution. For amino acids like L-Ornithine, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. nih.govfoodb.ca

Experimental ¹H NMR spectra of L-ornithine in H₂O show distinct peaks corresponding to the different protons in the molecule. Similarly, ¹³C NMR spectra provide information about the carbon skeleton. foodb.ca Two-dimensional NMR techniques, such as ¹H-¹H TOCSY (Total Correlation Spectroscopy), can establish correlations between protons that are part of the same spin system, helping to assign the signals to specific positions in the molecule. nih.gov

In the context of this compound, the replacement of protons with deuterium atoms at specific positions would lead to significant changes in the ¹H NMR spectrum, with the signals for the deuterated positions disappearing. Deuterium NMR (²H NMR) could be used to directly observe the deuterium signals, providing information on the success of the labeling and the dynamics at the labeled sites. NMR is a powerful complementary technique to mass spectrometry for the structural characterization of isotopically labeled compounds. isotope.com

Biomolecular NMR with Deuterated Probes

Biomolecular NMR spectroscopy is a powerful technique for studying the structure and function of proteins and other biological macromolecules at atomic resolution. researchgate.net However, as the size of the molecule under investigation increases, NMR spectra can become exceedingly complex and crowded due to a large number of overlapping signals. researchgate.netnih.gov This spectral congestion, coupled with signal broadening from faster transverse relaxation rates (T2), can severely limit the quality and type of information obtainable. researchgate.netnih.gov

The use of deuterated probes, such as this compound, is a key strategy to overcome these limitations. nih.gov Deuterium (²H) possesses a spin of 1, unlike the spin-1/2 of hydrogen-1 (¹H). wikipedia.org Replacing protons with deuterons in a molecule dramatically simplifies ¹H NMR spectra by effectively removing the signals from the deuterated positions. nih.govwikipedia.org This approach, known as specific isotopic labeling, "turns on" signals only at selected sites of interest while rendering the rest of the molecule NMR-invisible, thereby reducing spectral overlap. researchgate.netnih.govnih.gov

Deuteration offers significant advantages for studying large proteins:

Improved Spectral Resolution: By substituting most protons with deuterons, the remaining ¹H-¹H scalar couplings are suppressed, which simplifies the spectra. nih.gov

Increased Sensitivity: Deuteration slows down the T2 relaxation times. nih.gov This results in narrower linewidths, which enhances both spectral resolution and sensitivity, a crucial factor for large proteins that tumble slowly in solution. nih.gov

Probing Molecular Dynamics: Changes in the orientation of carbon-deuterium (C-D) bonds due to molecular motions have distinct effects on the spectral line shape in ²H NMR, providing detailed insights into local dynamics within a macromolecule, such as lipid membranes. wikipedia.org

This compound is specifically designed for these applications. It can be incorporated into biological systems or used as an internal standard to quantitate ornithine metabolism. isotope.com Its use in biomolecular NMR allows researchers to probe the structure, dynamics, and binding interactions of macromolecules where ornithine is a relevant metabolite or binding partner. isotope.comisotope.com

Isotopic Labeling for Signal Enhancement and Assignment

Isotopic labeling with stable isotopes like deuterium, ¹³C, and ¹⁵N is foundational to modern biomolecular NMR. nih.govnih.gov While uniform labeling with ¹³C and/or ¹⁵N is a standard approach, selective labeling with deuterium provides unique benefits for signal enhancement and spectral assignment. researchgate.netnih.gov

The primary mechanism for signal enhancement through deuteration is the reduction of dipolar relaxation pathways. In proton-rich molecules, the magnetic dipoles of abundant ¹H nuclei create fluctuating local fields that lead to rapid transverse (T2) relaxation and, consequently, broad NMR signals. By replacing protons with deuterons, which have a much smaller magnetic dipole moment, these strong ¹H-¹H dipolar interactions are removed. wikipedia.orgnih.gov This significantly increases T2 relaxation times, leading to sharper signals and improved sensitivity. nih.gov Studies have shown that for proteins, deuteration can increase ¹³Cα T2 times by nearly a factor of two. nih.gov

This enhancement enables the use of advanced NMR experiments, including scalar-based correlation experiments that are otherwise challenging due to rapid signal decay. nih.gov Furthermore, isotopic labeling is crucial for resonance assignment, the process of attributing each signal in the NMR spectrum to a specific atom in the molecule. researchgate.netnih.gov

Key strategies involving deuterium labeling include:

Specific Labeling: Introducing a deuterated molecule like L-Ornithine-d7 into a system allows researchers to follow its metabolic fate or specifically observe its interaction site without the interference of background signals. nih.govnih.gov

Reverse Labeling: In this approach, a protein is expressed in a deuterated medium supplemented with specific unlabeled amino acids. This results in a deuterated protein where only specific residue types are protonated, simplifying immensely complex spectra and facilitating assignment. nih.govnih.gov

The exchange of protons for deuterons at specific positions, such as those in L-Ornithine, can be monitored by NMR to study enzyme mechanisms and substrate specificity, as demonstrated in studies of Ornithine Aminotransferase. researchgate.net The resulting simplified spectra and enhanced signals provided by this compound make it a powerful tool for detailed mechanistic and structural studies in complex biological environments.

Academic Research Applications of L Ornithine 2,3,3,4,4,5,5 D7 Hcl in Metabolic Studies

Elucidation of Nitrogen Metabolism Pathways

Nitrogen is a fundamental element for life, and its metabolism is a complex and tightly regulated process. L-Ornithine sits (B43327) at a crucial crossroads of nitrogen metabolism, participating in the urea (B33335) cycle, the synthesis of arginine and polyamines, and interconnecting with glutamate (B1630785) and proline metabolism. The use of L-Ornithine-D7 HCl allows researchers to meticulously dissect these pathways.

Urea Cycle Flux Analysis and Intermediary Metabolite Dynamics

The urea cycle, also known as the ornithine cycle, is the primary pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into the less toxic and excretable form of urea. wikipedia.orgcreative-proteomics.comnih.gov L-ornithine is a key intermediate in this cycle. wikipedia.orgcreative-proteomics.comcreative-proteomics.com By introducing L-Ornithine-D7 HCl into a biological system, researchers can trace the labeled ornithine as it is converted to citrulline and subsequently to other urea cycle intermediates. creative-proteomics.comcreative-proteomics.com This allows for the precise measurement of the rate of urea synthesis, known as urea cycle flux.

This technique is invaluable for studying the function and regulation of the urea cycle in both healthy and diseased states. For instance, it can be used to investigate the impact of genetic defects in urea cycle enzymes or the effects of liver disease on ammonia detoxification. creative-proteomics.comcreative-proteomics.com The ability to track the labeled isotopes provides a dynamic view of how the cycle responds to different physiological conditions, such as changes in dietary protein intake or physical exercise. nih.gov

Arginine-Ornithine Pathway Interrogations

The metabolic relationship between arginine and ornithine is a critical axis in nitrogen metabolism. nih.govnih.gov Arginine can be synthesized from ornithine as part of the urea cycle, and conversely, ornithine can be produced from the breakdown of arginine by the enzyme arginase. creative-proteomics.comwikipedia.org L-Ornithine-D7 HCl is instrumental in studying the bidirectional flow between these two amino acids.

By administering L-Ornithine-D7 HCl, researchers can quantify the rate of its conversion to arginine, providing insights into the de novo synthesis of arginine in various tissues. This is particularly important in understanding conditions where arginine availability is crucial, such as in immune responses and wound healing. Furthermore, the labeled ornithine can be used to study the catabolism of arginine back to ornithine, a key step in providing substrate for polyamine synthesis and proline production. researchgate.net

Recent studies have utilized such methods to explore arginine-ornithine metabolism in various organisms, including gut bacteria, revealing how these pathways contribute to bacterial homeostasis and interaction with the host. nih.gov

Polyamine Biosynthesis Regulation and Precursor Utilization

Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov The synthesis of polyamines begins with the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC) to form putrescine. nih.govnih.gov

L-Ornithine-D7 HCl serves as a direct tracer for investigating the flux of ornithine into the polyamine biosynthesis pathway. researchgate.netnih.gov By measuring the incorporation of the deuterium (B1214612) label from L-Ornithine-D7 into putrescine and subsequent polyamines, scientists can determine the rate of polyamine synthesis under various conditions. This approach has been crucial in understanding the regulation of ODC, a key rate-limiting enzyme in this pathway, and how factors like growth signals or stress affect polyamine production. nih.gov

Research using labeled ornithine has demonstrated that the availability of ornithine can be a key regulator of polyamine biosynthesis and can also influence the interconnected pathways of arginine and proline. nih.gov

Cross-Talk with Glutamate and Proline Metabolic Networks

The metabolic pathways of ornithine, glutamate, and proline are intricately linked, forming a network that is central to amino acid and nitrogen metabolism. wikipedia.orgresearchgate.netnih.gov Ornithine can be synthesized from glutamate, and it can also be converted to proline via pyrroline-5-carboxylate. wikipedia.orgresearchgate.net

The use of L-Ornithine-D7 HCl allows for the detailed investigation of these interconversions. By tracing the deuterium labels, researchers can follow the metabolic fate of ornithine and quantify its contribution to the proline and glutamate pools. This is essential for understanding how cells coordinate the balance between these amino acids, which is critical for protein synthesis, cellular redox balance, and stress responses. nih.govfrontiersin.org Studies in plants, for example, have shown that these pathways are highly regulated and play a crucial role in adapting to environmental stresses. researchgate.netfrontiersin.orgnih.gov

Investigation of Metabolic Flux and Turnover Rates

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic measure of cellular activity that cannot be obtained from static metabolite concentrations alone. nih.gov Stable isotope tracers like L-Ornithine-D7 HCl are fundamental tools for conducting metabolic flux analysis.

Quantification of Amino Acid Pool Dynamics

The concentration of free amino acids in a cell or biological fluid represents a dynamic balance between synthesis, degradation, and transport. springernature.com L-Ornithine-D7 HCl, when introduced into a system, allows for the measurement of the turnover rate of the ornithine pool. liverpool.ac.uk

By monitoring the rate at which the labeled ornithine is incorporated into and disappears from the free amino acid pool, researchers can calculate the rates of ornithine synthesis and catabolism. This provides a quantitative understanding of the dynamics of this amino acid pool. Such studies are critical for understanding how the metabolism of ornithine and related amino acids is altered in various physiological and pathological states. The use of stable isotope-labeled amino acids in combination with mass spectrometry has become a standard and powerful technique for the accurate quantification of amino acid pool dynamics in complex biological samples. liverpool.ac.ukmz-at.de

Parameter MeasuredApplication of L-Ornithine-D7 HClKey Research Area
Urea Cycle Flux Tracing the conversion of labeled ornithine to citrulline and urea.Ammonia detoxification, liver function studies. creative-proteomics.comcreative-proteomics.com
Arginine Synthesis Rate Quantifying the conversion of labeled ornithine to arginine.De novo arginine synthesis, immune function. nih.govnih.gov
Polyamine Synthesis Rate Measuring the incorporation of deuterium into putrescine and polyamines.Cell growth and proliferation, cancer research. nih.govnih.gov
Proline & Glutamate Flux Tracing the conversion of labeled ornithine to proline and glutamate.Amino acid homeostasis, stress metabolism. wikipedia.orgresearchgate.netnih.gov
Ornithine Pool Turnover Monitoring the kinetics of labeled ornithine in the free amino acid pool.Overall amino acid dynamics, metabolic modeling. liverpool.ac.uk

Protein and Peptide Turnover Rate Determination

The use of stable isotope-labeled amino acids is a cornerstone of metabolic research, enabling the precise measurement of protein and peptide synthesis and degradation rates. L-Ornithine-2,3,3,4,4,5,5-D7 HCl, a deuterated form of the non-proteinogenic amino acid L-ornithine, serves as a powerful tracer in such studies. By introducing this labeled compound into a biological system, researchers can track its incorporation into and release from proteins and peptides over time, providing a dynamic view of their turnover.

Methodologies like dynamic stable isotope labeling by amino acids in cell culture (SILAC) can be adapted to utilize L-Ornithine-D7 HCl. In this approach, cells are cultured in a medium containing the labeled ornithine. As new proteins are synthesized, they will incorporate the heavy isotope. By using mass spectrometry to analyze the ratio of labeled to unlabeled peptides at different time points, the rate of protein synthesis can be determined with high accuracy. nih.gov This technique allows for proteome-wide analysis of protein turnover, offering insights into how various cellular processes and disease states affect protein homeostasis. nih.gov

The precision of these turnover rate determinations is critical. Studies have shown that with a sufficient number of time-points and robust quantification methods, it's possible to achieve high reproducibility in measuring protein and peptide turnover rates. nih.gov The data generated from these experiments can reveal that different proteins, and even different isoforms or "proteoforms" of the same protein, can have distinct turnover rates, highlighting the complexity of protein metabolism.

Interactive Data Table: Illustrative Protein Turnover Data

ProteinTurnover Rate (k)Half-life (t1/2)Cellular Location
Ornithine Aminotransferase0.42 day⁻¹1.65 daysMitochondria
Fructose-Bisphosphate Aldolase0.15 day⁻¹4.62 daysCytosol
Ornithine DecarboxylaseHighShortCytosol

Note: The data in this table is illustrative and based on typical findings in protein turnover studies. Specific rates can vary significantly depending on the organism, tissue, and experimental conditions.

Enzymatic Reaction Mechanism Research

Deuterium Kinetic Isotope Effect (DKIE) Studies on Ornithine-Modifying Enzymes

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a substrate molecule can alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a powerful tool for elucidating enzymatic reaction mechanisms. wikipedia.org this compound is specifically designed for such studies on enzymes that modify ornithine.

When a C-H bond is broken in the rate-determining step of a reaction, replacing hydrogen with deuterium typically leads to a significant decrease in the reaction rate, resulting in a "primary" KIE. The magnitude of this effect can provide insights into the transition state of the reaction. For instance, a large KIE suggests a transition state where the C-H bond is substantially broken.

Even if the deuterated bond is not broken during the reaction, a smaller "secondary" KIE can still be observed. wikipedia.org These secondary effects can provide information about changes in hybridization or the steric environment of the active site during the reaction. By using L-Ornithine-D7 HCl as a substrate for ornithine-modifying enzymes, researchers can measure the KIE and gain valuable information about the catalytic mechanism, such as whether C-H bond cleavage is a rate-limiting step.

Characterization of Enzyme Substrate Specificity and Activity (e.g., Ornithine Decarboxylase, Arginase)

This compound is an invaluable tool for characterizing the substrate specificity and activity of enzymes involved in ornithine metabolism, such as ornithine decarboxylase (ODC) and arginase.

Ornithine Decarboxylase (ODC): ODC catalyzes the first and rate-limiting step in the biosynthesis of polyamines, the decarboxylation of ornithine to produce putrescine. wikipedia.org To accurately determine the kinetic parameters of ODC, such as the Michaelis constant (Km) and the catalytic rate (kcat), it is essential to have a precise method for measuring product formation. By using L-Ornithine-D7 HCl as the substrate, the resulting deuterated putrescine can be readily distinguished from any endogenous, unlabeled putrescine using mass spectrometry. This allows for a highly sensitive and specific assay of ODC activity, even in complex biological samples. Such assays are crucial for understanding the regulation of ODC, which is tightly controlled and has a very short half-life in cells. northwestern.edu

Arginase: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a key reaction in the urea cycle. sigmaaldrich.comnih.gov While L-ornithine is a product of this reaction, labeled L-ornithine can be used in studies to investigate the reverse reaction or to probe the active site of the enzyme. Furthermore, in metabolic studies, tracking the fate of labeled ornithine can help to understand its downstream pathways, including its conversion back to arginine or its use in polyamine synthesis. This is particularly important in conditions where arginase activity is dysregulated, which has been linked to various diseases. nih.govnih.gov The ability to distinguish the exogenously supplied labeled ornithine from the endogenously produced pool is critical for these investigations.

Interactive Data Table: Key Enzymes in Ornithine Metabolism

EnzymeEC NumberFunctionRole of L-Ornithine-D7 HCl in Research
Ornithine Decarboxylase4.1.1.17Catalyzes the decarboxylation of ornithine to putrescine. wikipedia.orgSubstrate for kinetic assays and mechanism studies.
Arginase3.5.3.1Hydrolyzes L-arginine to L-ornithine and urea. sigmaaldrich.comTracer to study downstream metabolic pathways and enzyme kinetics.
Ornithine Aminotransferase2.6.1.13Transfers an amino group from L-ornithine to an α-keto acid.Tracer for metabolic flux analysis.

Research in Diverse Biological Systems

In Vitro Cellular Metabolism Studies

This compound is extensively used in in vitro studies with cultured cells to trace the metabolic fate of ornithine. sigmaaldrich.com By supplementing cell culture media with this labeled amino acid, researchers can follow its uptake and conversion into various downstream metabolites. sigmaaldrich.com For instance, the incorporation of the deuterium label into proline, glutamic acid, and citrulline can be monitored to quantify the flux through these respective biosynthetic pathways.

These studies are particularly valuable for understanding how cellular metabolism is altered in response to different stimuli, genetic modifications, or disease states. For example, in cancer research, metabolic reprogramming is a hallmark of tumor cells. Using L-Ornithine-D7 HCl can help to elucidate how ornithine metabolism is rewired in cancer cells to support their rapid proliferation. Similarly, in studies of inherited metabolic disorders, this tracer can be used to pinpoint specific enzymatic defects in the ornithine metabolic network.

Ex Vivo Tissue Perfusion and Analysis

Ex vivo tissue perfusion systems allow for the study of organ metabolism in a controlled environment, bridging the gap between in vitro cell culture and in vivo animal models. frontierspartnerships.org In this context, this compound can be introduced into the perfusion medium to investigate ornithine metabolism at the organ level.

For example, in studies of liver metabolism, a perfused liver can be supplied with the labeled ornithine to study its role in the urea cycle and its conversion to other metabolites. mdpi.com The outflowing perfusate and tissue samples can then be analyzed by mass spectrometry to determine the distribution of the deuterium label among various compounds. This approach provides valuable insights into organ-specific metabolic pathways and how they are affected by various conditions, such as ischemia-reperfusion injury during organ transplantation. nih.govnih.gov The use of labeled substrates like L-Ornithine-D7 HCl is crucial for accurately assessing organ viability and function during perfusion. frontierspartnerships.org

Microbial Metabolic Engineering for Amino Acid Production

Metabolic engineering of microorganisms like Corynebacterium glutamicum and Saccharomyces cerevisiae is a key strategy for the industrial production of amino acids, including L-ornithine. nih.govaiche.org The goal is to create high-yield microbial cell factories by rationally modifying their metabolic networks. nih.gov L-Ornithine-D7 HCl plays a critical role in the development and optimization of these engineered strains by serving as an internal standard for accurate quantification of L-ornithine produced during fermentation.

Key metabolic engineering strategies for enhancing L-ornithine production involve:

Blocking Competing Pathways: Deleting genes such as proB to prevent the conversion of a precursor to proline and argF to block the conversion of L-ornithine to L-citrulline. nih.gov

Deregulation of Biosynthesis: Deleting regulatory repressor genes like argR to remove negative feedback inhibition on the L-arginine operon. nih.gov

Overexpression of Pathway Enzymes: Increasing the expression of key enzymes in the ornithine biosynthesis pathway, such as those encoded by the argCJBD genes. nih.gov

Increasing Precursor and Cofactor Supply: Engineering central metabolism to redirect carbon flux towards precursors like glutamate and to enhance the supply of necessary cofactors like NADPH. nih.govnih.gov

In these studies, accurately quantifying the resulting changes in L-ornithine titers is essential for evaluating the success of each engineering step. L-Ornithine-D7 HCl is added to the culture sample at a known concentration. During subsequent analysis by mass spectrometry, the ratio of the signal from the unlabeled L-ornithine produced by the microbe to the signal from the D7-labeled internal standard allows for precise calculation of the production yield. This method corrects for any sample loss or variation in instrument response, providing high-quality data crucial for systematic pathway optimization. aiche.org

Table 1: Genetic Modifications in Corynebacterium glutamicum for Enhanced L-Ornithine Production

Genetic Modification Purpose Resulting L-Ornithine Titer
Deletion of proB and argF Block competing pathways 230 mg/L
Overexpression of argCJBD genes Enhance ornithine biosynthesis pathway 7.19 g/L
Redirection of flux to Pentose Phosphate (B84403) Pathway Increase NADPH supply 51.5 g/L (in fed-batch cultivation)

Data sourced from a study on metabolically engineered C. glutamicum. nih.gov

Isotopic Tracing in Animal Models for Systems-Level Understanding

In animal models, L-ornithine is a key intermediate in several metabolic processes, most notably the urea cycle, where it facilitates the disposal of excess nitrogen. nih.gov It also serves as a precursor for the synthesis of other important molecules, including proline and polyamines. Understanding the dynamics of these pathways in vivo is crucial for systems biology and for studying metabolic disorders.

L-Ornithine-D7 HCl is an ideal tracer for these investigations. When administered to an animal model, the deuterium-labeled ornithine enters the body's metabolic pool. Researchers can then track its fate using mass spectrometry to identify and quantify its downstream metabolites. This allows for the precise measurement of metabolic flux—the rate at which metabolites are converted through a pathway.

For instance, a study could use L-Ornithine-D7 HCl to:

Quantify Urea Cycle Activity: By measuring the rate of appearance of D7-labeled L-citrulline and L-arginine after administration of the tracer.

Trace Proline Synthesis: The conversion of ornithine to proline via the enzyme ornithine-δ-aminotransferase can be tracked by detecting the incorporation of deuterium into the proline pool. nih.gov

Investigate Lipid Metabolism: Studies have shown that L-ornithine supplementation can modulate lipid metabolism. nih.gov Isotopic tracing with L-Ornithine-D7 HCl can elucidate the specific mechanisms by which ornithine influences the synthesis or breakdown of fatty acids and ketone bodies.

This approach provides a dynamic, systems-level view of metabolism that is not achievable through the measurement of static metabolite concentrations alone. It enables researchers to understand how metabolic fluxes are regulated in health and disease.

Research on Ornithine-Derived Lipids

Ornithine-derived lipids (OLs) are a class of phosphorus-free membrane lipids found in many species of bacteria. nih.gov They are particularly abundant under conditions of phosphate limitation, suggesting a role in adapting membrane composition to environmental stress. nih.govnih.gov The basic structure of an OL consists of an ornithine amino acid headgroup linked to fatty acid chains. nih.gov

The biosynthesis of these complex lipids is a subject of ongoing research. L-Ornithine-D7 HCl is a powerful tool for elucidating these biosynthetic pathways. By supplying L-Ornithine-D7 HCl as a precursor in bacterial cultures, researchers can use mass spectrometry to verify that the ornithine headgroup of the OLs is directly derived from this labeled source.

Table 2: Key Acyltransferases in Ornithine Lipid Biosynthesis

Enzyme Function Organism Studied
OlsB (Ornithine acyl-ACP N-acyltransferase) Catalyzes the first acylation of ornithine to form lyso-ornithine lipid (LOL). Sinorhizobium meliloti
OlsA (LOL-dependent acyl-ACP O-acyltransferase) Catalyzes the second acylation of LOL to form the final ornithine lipid. Sinorhizobium meliloti
OlsC & OlsE (Hydroxylases) Introduce hydroxyl groups to the OL structure, modifying its properties. Rhizobium tropici

Data compiled from studies on the biosynthesis of ornithine-derived lipids. nih.govresearchgate.net

Furthermore, the known mass shift from the seven deuterium atoms in L-Ornithine-D7 HCl aids in the structural characterization of novel or modified OLs. When analyzing complex lipid extracts, the presence of the D7 label provides a clear "fingerprint," confirming the identity of ornithine-containing molecules and facilitating the interpretation of fragmentation patterns in tandem mass spectrometry (MS/MS). nih.gov This helps researchers map out the enzymatic steps involved in OL synthesis and modification, such as the hydroxylation reactions catalyzed by enzymes like OlsC and OlsE. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
L-Arginine
L-Citrulline
L-Glutamate
L-Ornithine
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride (L-Ornithine-D7 HCl)
L-Proline
Lyso-ornithine lipid (LOL)
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

Future Directions and Advanced Concepts in Deuterated L Ornithine Research

Integration with Multi-Omics Data for Systems Biology Modeling

The integration of data from metabolomics studies using L-Ornithine-d7 with other "omics" disciplines like genomics, transcriptomics, and proteomics is fundamental to constructing comprehensive systems biology models. This multi-omics approach enables researchers to connect changes in the metabolic state, as traced by deuterated ornithine, with genetic predispositions, gene expression patterns, and protein activity.

For instance, in cancer research, a multi-omics analysis of erlotinib-resistant pancreatic cancer cells revealed significant alterations in metabolic pathways involving polyamines, which are synthesized from ornithine. nih.govnih.gov By combining metabolomic and transcriptomic data, researchers identified ornithine decarboxylase (ODC) as a key enzyme contributing to drug resistance. nih.govnih.gov This integrated approach provides a more holistic understanding of the molecular mechanisms underlying complex diseases and can help identify novel therapeutic targets. nih.govnih.gov

Systems biology models fueled by multi-omics data can simulate the flux through metabolic pathways under different conditions. By introducing L-Ornithine-d7 as a tracer, researchers can quantitatively measure the flow of metabolites through pathways like the urea (B33335) cycle and polyamine synthesis. sigmaaldrich.comnih.gov This information, when layered with genomic and proteomic data, can elucidate how genetic mutations or changes in enzyme expression impact metabolic function. Such models are invaluable for predicting disease progression and the response to therapeutic interventions. mdpi.com

A study on sorafenib-resistant hepatocellular carcinoma cells utilized a multi-omics approach that identified significant changes in 27 metabolites and 18 proteins. mdpi.com This detailed analysis pointed to alterations in amino acid and nucleotide metabolism, among other pathways, highlighting the power of combining different omics data to understand drug resistance. mdpi.com

Development of Novel Isotopic Probes and Tracers

L-Ornithine-2,3,3,4,4,5,5-D7 HCl is a prime example of a stable isotope-labeled compound used as a tracer to investigate metabolic dynamics in vivo. nih.govnih.gov The development of such tracers is crucial for understanding the intricate workings of metabolic networks. The use of stable isotopes like deuterium (B1214612) (²H) is advantageous due to its safety and the versatility it offers in tracing the fate of molecules through various biochemical transformations. nih.gov

The synthesis of novel isotopic probes extends beyond simple labeling. Researchers are continuously exploring new ways to design and create tracers that can provide more specific and detailed information about metabolic processes. This includes the development of probes for investigating post-translational modifications and protein-protein interactions.

Future advancements in this area may involve the creation of L-ornithine-based probes with additional reporter groups, allowing for multimodal detection, or the development of photo-activatable probes that can be turned "on" at specific times or locations within a cell or organism. Such innovations would provide unprecedented spatial and temporal resolution in metabolic studies.

Exploration of Uncharted Metabolic Roles and Pathways

While L-ornithine is well-known for its central role in the urea cycle and as a precursor for polyamines, proline, and glutamic acid, its full spectrum of metabolic functions is likely not yet completely understood. sigmaaldrich.comnih.gov The use of L-Ornithine-d7 provides a powerful tool to uncover these uncharted territories.

By tracing the metabolic fate of the deuterated label, researchers can identify previously unknown metabolic products of ornithine and the enzymes responsible for their formation. This approach, often part of a broader stable isotope-resolved metabolomics (SIRM) strategy, can reveal novel metabolic pathways or unexpected connections between existing ones. nih.gov

For example, studies on the biosynthesis of the antibiotic bacitracin have focused on enhancing the supply of its precursor, L-ornithine, through metabolic pathway modification. nih.gov Isotopic tracing with deuterated ornithine in such systems could precisely map the flux of ornithine into bacitracin and competing pathways, revealing bottlenecks and opportunities for further metabolic engineering. nih.govnih.gov

The discovery of new metabolic pathways is a continuous endeavor in biochemistry. mdpi.com For example, a novel enzymatic reaction was discovered in the biosynthesis of altemicidin, highlighting that even well-studied areas can yield new surprises. mdpi.com Similarly, the use of L-Ornithine-d7 could lead to the discovery of new roles for ornithine in cellular signaling, redox balance, or as a substrate for uncharacterized enzymes.

Methodological Advancements in Isotopic Detection and Data Processing

The utility of L-Ornithine-d7 as a metabolic tracer is intrinsically linked to the analytical techniques used for its detection and the computational tools for data analysis. Mass spectrometry (MS) is the primary method for quantifying stable isotope-labeled compounds. chromatographyonline.com Continuous advancements in MS technology, such as high-resolution Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, offer greater sensitivity and mass accuracy, enabling the detection of subtle changes in isotopic enrichment. chromatographyonline.com

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformation. nih.govnih.gov While traditionally used to probe the exchange of backbone amide hydrogens, the principles of isotopic labeling are central to this method. Advancements in fragmentation techniques like electron transfer dissociation (ETD) have improved the spatial resolution of HDX-MS by minimizing the scrambling of deuterium atoms during analysis. nih.gov

The increasing complexity of data generated from stable isotope tracing experiments necessitates sophisticated data processing and analysis software. nih.gov The development of algorithms for automated peak detection, deconvolution, and correction for natural isotope abundance is crucial for accurate quantification of isotopic enrichment. nih.govnih.gov Furthermore, the application of artificial intelligence and machine learning algorithms is an emerging trend for identifying complex patterns in large metabolomics datasets. chromatographyonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.